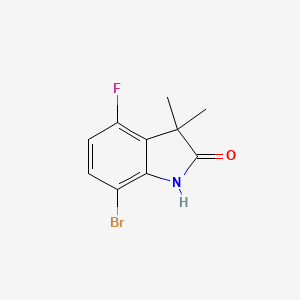
7-Bromo-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 7-Bromo-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a Bartoli reaction using isopropenylmagnesium bromide . This process yields the desired indole derivative with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
7-Bromo-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Bromo-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Its derivatives have shown potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can modulate enzyme activity, receptor signaling, and gene expression, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar compounds to 7-Bromo-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one include other indole derivatives such as:
- 7-Bromo-4-(bromomethyl)-2-methylindole
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
What sets this compound apart is its unique combination of bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H9BrFNO |
|---|---|
Peso molecular |
258.09 g/mol |
Nombre IUPAC |
7-bromo-4-fluoro-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H9BrFNO/c1-10(2)7-6(12)4-3-5(11)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14) |
Clave InChI |
UTMXZTYBVWATIS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2NC1=O)Br)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


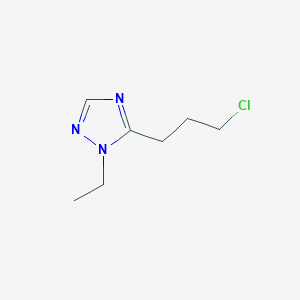
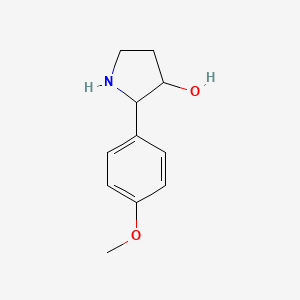
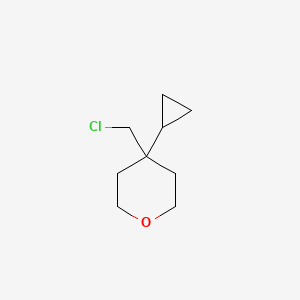
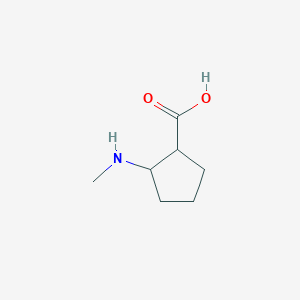
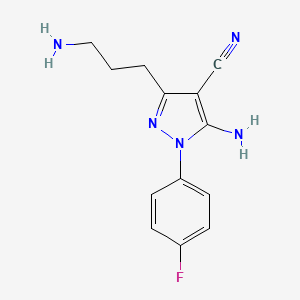
![Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203857.png)
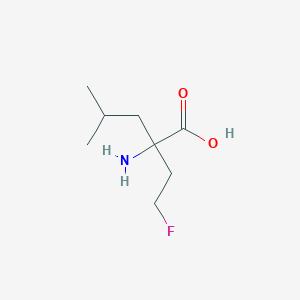
amine](/img/structure/B13203878.png)
![Ethyl 2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203884.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13203886.png)
![2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13203897.png)


![2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13203912.png)
